molecular formula C5H6F3NO4 B2733536 (2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid CAS No. 1428-32-6

(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid

Cat. No.: B2733536
CAS No.: 1428-32-6
M. Wt: 201.101
InChI Key: MNZSUGIBHJBDRX-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid” is a chemical compound with the CAS Number: 1428-32-6 . It has a molecular weight of 201.1 and its molecular formula is C5H6F3NO4 . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H6F3NO4/c6-5(7,8)4(13)9-2(1-10)3(11)12/h2,10H,1H2,(H,9,13)(H,11,12)/t2-/m0/s1 . The InChI key is MNZSUGIBHJBDRX-REOHCLBHSA-N .


Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 371.7±42.0 °C . Its predicted density is 1.597±0.06 g/cm3 . The predicted pKa value is 2.78±0.10 .

Scientific Research Applications

Synthesis of Heterocycles
(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid plays a crucial role in the synthesis of various heterocycles, such as furanones. Saimoto, Shinoda, Matsubara, Oshima, Hiyama, and Nozaki (1983) explored new methods for synthesizing 3(2H)-furanones and 2(5H)-furanones, utilizing the reaction of ketones with propynal diethyl acetal, followed by treatment with sulfuric acid–methanol, and then reaction with trifluoroacetic acid. This highlights the compound's significance in organic synthesis, particularly in the construction of oxygen-containing heterocycles (Saimoto et al., 1983).

Catalysis in Organic Reactions
In another research, Xu, Zhang, Wu, Liu, Shi, and Wang (2006) demonstrated the use of trifluoroacetamido compounds in Rh(II)-catalyzed reactions of β-hydroxy-α-diazo carbonyl compounds. This study shows the effectiveness of trifluoroacetamido groups in facilitating 2,3-migration reactions, a fundamental process in organic chemistry (Xu et al., 2006).

Analytical Chemistry and Chromatography
In the field of analytical chemistry, Shou and Naidong (2005) explored the role of trifluoroacetic acid in HPLC and LC-MS analysis. Their research focused on overcoming the ion suppression caused by trifluoroacetic acid in the analysis of basic compounds, showcasing the compound's relevance in improving analytical techniques (Shou & Naidong, 2005).

DNA Stabilization and Radiation Studies
Ribar, Huber, Śmiałek, Tanzer, Neustetter, Schürmann, Bald, and Denifl (2018) investigated the role of compounds like TRIS and EDTA, which often contain trifluoroacetamido groups, as DNA stabilizers in radiation studies. Their work emphasizes the significance of these compounds in understanding DNA's response to radiation, particularly in the formation of reactive radicals upon electron attachment (Ribar et al., 2018).

Chemical Transformations and Esterification
Savina, Fesenko, Sheichenko, Shavlinskii (1986) studied the transformation of oleanolic acid in a trifluoroacetic acid medium, leading to the isolation of 3-trifluoroacetoxyoleanolic acid. This research provides insights into the chemical transformations and esterification processes involving trifluoroacetic acid derivatives (Savina et al., 1986).

Safety and Hazards

For safety information and hazards related to “(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

(2S)-3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO4/c6-5(7,8)4(13)9-2(1-10)3(11)12/h2,10H,1H2,(H,9,13)(H,11,12)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZSUGIBHJBDRX-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.